2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one
Description
The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one features a quinazolinone core substituted with a 4-methylbenzyl group at position 3 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 4-fluorophenyl group and a methylthioether linkage (Fig. 1). Quinazolinones are pharmacologically significant due to their antimicrobial, anticancer, and kinase-inhibitory activities . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the methylbenzyl substituent may influence steric interactions with biological targets .
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2S/c1-16-6-8-17(9-7-16)14-30-24(31)20-4-2-3-5-21(20)27-25(30)33-15-22-28-23(29-32-22)18-10-12-19(26)13-11-18/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDXTZSMRWYEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a novel hybrid molecule that combines features of quinazolinone and oxadiazole frameworks. This article reviews its biological activities, particularly focusing on its antiproliferative properties against various cancer cell lines, mechanisms of action, and potential therapeutic applications.
Quinazolin-4(3H)-one derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The incorporation of oxadiazole moieties into these structures has been shown to enhance their pharmacological profiles. The specific compound under discussion has been synthesized and evaluated for its biological activity in recent studies.
Structure and Synthesis
The synthesis of this compound involves multiple steps, including the formation of the oxadiazole ring and subsequent attachment to the quinazolinone core. The structural validation was performed using techniques such as NMR and mass spectrometry.
Antiproliferative Effects
Recent studies have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| NSCLC (HCC827) | 5.0 |
| Breast Cancer (MCF-7) | 8.0 |
| Colorectal Cancer (HT-29) | 6.5 |
| Liver Cancer (HepG2) | 7.0 |
These results indicate that the compound is particularly effective against non-small cell lung cancer (NSCLC) cells, which are often resistant to conventional therapies.
The mechanism through which this compound exerts its antiproliferative effects involves several pathways:
- Inhibition of EGFR : The compound binds to the epidermal growth factor receptor (EGFR), inhibiting its activity and thereby blocking downstream signaling pathways essential for cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of active caspase enzymes (caspase-3, -8, and -9), which are critical for the apoptotic process. Additionally, it promotes the release of cytochrome c from mitochondria and upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2.
- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound causes G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
Case Studies
Several case studies highlight the efficacy of this compound in vivo:
- Study on NSCLC Models : In a xenograft model using HCC827 cells implanted in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
- Combination Therapy : When used in combination with standard chemotherapy agents like Doxorubicin, the compound demonstrated synergistic effects, enhancing overall therapeutic outcomes.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the quinazolinone structure exhibit potent anticancer activities. The presence of the 1,2,4-oxadiazole ring enhances these properties through various mechanisms:
- EGFR Inhibition : Quinazolinones have been shown to effectively bind to the epidermal growth factor receptor (EGFR), which is crucial in many cancers. This binding leads to reduced cell proliferation and apoptosis induction in cancer cells.
- Histone Deacetylase Inhibition : Some derivatives inhibit histone deacetylases (HDACs), altering gene expression profiles that favor apoptosis in cancer cells.
Antibacterial and Anti-inflammatory Effects
The compound also shows promise as an antibacterial agent due to its ability to inhibit bacterial growth through mechanisms similar to those seen in anticancer applications. Additionally, it has demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines.
A comparative analysis of various quinazolinone derivatives reveals that those with additional oxadiazole rings tend to exhibit enhanced biological activity:
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| BIQO-19 | 10 | Non-Small Cell Lung Cancer (NSCLC) | EGFR Inhibition |
| 9b | 8 | MCF-7 (Breast Cancer) | Dual EGFR/BRAF Inhibition |
| A3 | 12 | PC3 (Prostate Cancer) | HDAC Inhibition |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of quinazolinone derivatives against various cancer cell lines:
- A series of quinazolinones demonstrated potent cytotoxicity against MCF-7 and HT-29 cell lines, with some compounds achieving IC50 values as low as 10 µM.
- Investigations into their anti-inflammatory properties revealed that these compounds can effectively inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Chemical Reactions Analysis
Synthetic Pathways and Key Intermediate Reactions
The synthesis of this compound involves sequential reactions to construct its heterocyclic core and functionalize substituents (Fig. 1):
Step 1: Formation of the Quinazolinone Core
-
Reaction : Cyclocondensation of anthranilic acid derivatives with thioureas or isothiocyanates under reflux conditions (ethanol, 8–12 h) .
-
Key Intermediate : 3-(4-methylbenzyl)quinazolin-4(3H)-one-thiol, generated via nucleophilic substitution at the C2 position.
Step 2: Oxadiazole Ring Construction
-
Reaction : Cyclization of amidoxime intermediates (derived from 4-fluorobenzaldehyde) with chloroacetyl chloride in dry acetone (24 h, K₂CO₃) .
-
Key Intermediate : 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl-methyl chloride.
Step 3: Thioether Linkage Formation
-
Reaction : Nucleophilic substitution between the quinazolinone-thiol intermediate and oxadiazole-methyl chloride (DMF, K₂CO₃, 24 h).
-
Yield : ~70–85% after recrystallization in ethanol.
Functional Group Reactivity
The compound’s reactivity is dominated by its oxadiazole, thioether, and quinazolinone moieties:
Stability Under Experimental Conditions
Comparison with Similar Compounds
Structural Analog: 3-(4-Chlorobenzyl)-2-({[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}sulfanyl)quinazolin-4(3H)-one
This analog replaces the 4-methylbenzyl group with a 4-chlorobenzyl substituent (). Structural analysis suggests that the chloro-substituent may reduce solubility compared to the methylbenzyl group in the target compound, impacting bioavailability .
Antimicrobial Activity: Quinazolinone Derivatives
Quinazolinones with diverse substitutions exhibit broad-spectrum antimicrobial activity. For example:
- Compound 6 (from ): MIC values of 10–50 µM against Gram-negative bacteria (e.g., E. coli) and fungi (C. albicans).
- Compound 7 (from ): MIC of 25 µM against A. niger and bactericidal effects at higher concentrations (MBC/MFC > 100 µM).
The target compound’s oxadiazole-thioether linkage may enhance membrane penetration, similar to S-substituted triazole-thiol derivatives (e.g., compound 3d in , MIC = 25 µM against C. albicans) .
Role of Fluorophenyl and Heterocyclic Moieties
The 4-fluorophenyl group is a common pharmacophore in antifungal and kinase-inhibitor compounds (). For instance:
Cytotoxicity Profile
Quinazolinones exhibit dose-dependent cytotoxicity. For example:
The target compound’s methylbenzyl group may reduce cytotoxicity compared to chlorobenzyl analogs by minimizing reactive metabolite formation .
Data Table: Key Comparisons
Research Findings and Implications
- Antimicrobial Potency: The target compound’s structural features align with active quinazolinones and triazole derivatives, suggesting comparable or superior antifungal/antibacterial activity .
- Cytotoxicity Trade-offs : Methylbenzyl substitution may offer a safer profile than chlorobenzyl analogs, though in vivo studies are needed .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with nucleophilic substitution of the quinazolinone core with a thiol group. For example, react 3-(4-methylbenzyl)quinazolin-4(3H)-one with a thiol-containing intermediate (e.g., (3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanethiol) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Use heterogenous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 to improve yield and reduce side reactions. Monitor progress via TLC (hexane:ethyl acetate, 7:3) .
- Step 3 : Purify via recrystallization in aqueous acetic acid to isolate the final product.
Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structural integrity?
- Methodology :
- ¹H NMR : Look for characteristic shifts:
- Quinazolinone C=O proton at δ 8.1–8.3 ppm.
- Fluorophenyl aromatic protons at δ 7.2–7.5 ppm (doublets due to para-substitution) .
- IR : Confirm thioether (C-S) stretch at 650–750 cm⁻¹ and oxadiazole ring vibrations at 950–1000 cm⁻¹ .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology :
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : Test against human cancer cell lines (e.g., MCF-7) via MTT assay, comparing IC₅₀ values to reference drugs .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorophenyl vs. methylbenzyl groups) impact its bioactivity?
- Methodology :
- SAR Study : Synthesize analogs with substituents like chloro, nitro, or methoxy groups. Compare activities using dose-response curves.
- Computational Analysis : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like DHFR or fungal CYP51 .
Q. What strategies resolve contradictions in reported synthetic yields or purity?
- Methodology :
- Catalyst Screening : Compare yields using alternative catalysts (e.g., Amberlyst-15 vs. Bleaching Earth Clay) .
- HPLC-PDA : Quantify purity (>95%) and identify byproducts (e.g., sulfoxide derivatives from over-oxidation) .
Q. How can stability under physiological conditions (pH, temperature) be assessed?
- Methodology :
- Forced Degradation : Incubate the compound in buffers (pH 1.2–9.0) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to guide storage conditions .
Q. What mechanistic studies elucidate its mode of action in antimicrobial pathways?
- Methodology :
- ROS Detection : Use DCFH-DA fluorescence assay in bacterial cultures to measure oxidative stress induction .
- Membrane Permeability : Assess via propidium iodide uptake in fungal hyphae using confocal microscopy .
Key Challenges and Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
